6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine follows IUPAC guidelines for heterocyclic compounds. The parent structure is a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2). Substituents are numbered to minimize positional indices:
- A chlorine atom is attached to position 6 of the pyridazine ring.
- An amino group (-NH₂) is located at position 3.
- The amino group is substituted with a 2-(4-methoxyphenyl)ethyl chain.
The methoxy group (-OCH₃) on the phenyl ring is specified as para-substituted (position 4) relative to the ethyl linkage.
Molecular Formula, Molecular Weight, and Isotopic Composition
The compound has the following structural and compositional properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O |
| Average Molecular Weight | 263.72 g/mol |
| Monoisotopic Mass | 263.0826 g/mol (calculated) |
Isotopic Composition :
- Chlorine : Natural abundance includes two stable isotopes: $$^{35}\text{Cl}$$ (75.77%) and $$^{37}\text{Cl}$$ (24.23%).
- Carbon : Predominantly $$^{12}\text{C}$$ (98.93%) with minor contributions from $$^{13}\text{C}$$ (1.07%).
- Nitrogen : $$^{14}\text{N}$$ (99.63%) and $$^{15}\text{N}$$ (0.37%).
These isotopic distributions result in characteristic mass spectral fragmentation patterns, with the most abundant peak at m/z 263.08 (M$$^{+}$$).
Synonyms, CAS Registry Numbers, and Depositor-Supplied Names
The compound is cataloged under multiple identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1040013-91-9 |
| MDL Number | MFCD08363092 |
| IUPAC Name | This compound |
| Alternative Names | - 6-Chloro-N-(4-methoxyphenethyl)pyridazin-3-amine - 3-Amino-6-chloro-N-(4-methoxyphenethyl)pyridazine |
Depositor-Supplied Synonyms :
- 6-Chloro-N-(4-methoxyphenethyl)pyridazin-3(2H)-imine (common typographical variant).
- 4-(2-((6-Chloropyridazin-3-yl)amino)ethyl)anisole (descriptive name emphasizing the methoxy group).
These identifiers facilitate cross-referencing across chemical databases such as PubChem, ChemSpider, and MolCore.
Properties
IUPAC Name |
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-18-11-4-2-10(3-5-11)8-9-15-13-7-6-12(14)16-17-13/h2-7H,8-9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNRTXKSPZFJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₃H₁₄ClN₃O, featuring a pyridazine ring substituted with a chloro group and an ethyl chain linked to a 4-methoxyphenyl moiety. The structural characteristics contribute to its unique chemical properties and biological activities, including interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, preliminary assays suggest that it may affect pathways related to cell proliferation and apoptosis, potentially leading to selective cytotoxicity against cancer cells.
Table 1: Anticancer Activity Data
2. Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.
The mechanism through which this compound exerts its biological effects involves interaction with specific receptors and enzymes:
- Adenosine Receptors : The compound has shown binding affinity to adenosine receptors, which play crucial roles in various physiological processes. Its activity as an antagonist or modulator in these pathways could explain some of its therapeutic effects.
- Enzyme Inhibition : Molecular docking studies suggest that it may inhibit enzymes involved in cancer pathways, contributing to its anticancer activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
- A study demonstrated that related pyridazine derivatives exhibited selective antiproliferative activity against cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
- Another research effort identified the role of methoxy groups in enhancing hydrophobic interactions, which could improve binding affinity and selectivity towards biological targets .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine generally follows these key steps:
- Preparation of the 6-chloropyridazin-3-amine core
- Introduction of the 2-(4-methoxyphenyl)ethyl substituent via amine alkylation or amide reduction
- Selective halogenation or chlorination to install the chlorine atom at the 6-position
Preparation of the Pyridazin-3-amine Core with 6-Chloro Substitution
The 6-chloropyridazin-3-amine moiety can be prepared by halogenation of pyridazin-3-amine derivatives or by selective substitution on dichloropyridazine precursors.
Halogenation and Amination: Starting from 3,6-dichloropyridazine derivatives, selective substitution of one chlorine atom with an amino group can be achieved by reaction with hydrazine hydrate or other amine sources, often under reflux conditions in formic acid or similar solvents to afford 6-chloro-3-aminopyridazine intermediates.
Alternative routes: Oxidation and rearrangement methods have been reported to prepare pyridazin-3-amine derivatives with chloro substituents, involving Curtius rearrangement and subsequent deprotection steps to yield the desired amine functionality.
Introduction of the 2-(4-Methoxyphenyl)ethyl Side Chain
The 2-(4-methoxyphenyl)ethyl substituent is typically introduced via:
Amide Formation and Reduction: Acylation of the pyridazin-3-amine with 2-(4-methoxyphenyl)acetyl chloride forms an amide intermediate, which is then reduced to the corresponding amine. This two-step process allows for the installation of the phenethylamine side chain with the methoxy substituent on the aromatic ring.
Direct Alkylation: Alternatively, alkylation of the amino group on the pyridazine ring with 2-(4-methoxyphenyl)ethyl halides (chlorides or bromides) under basic conditions (e.g., potassium carbonate in acetone or DMF) can be employed to directly attach the side chain.
Selective Chlorination Methods
Selective chlorination at the 6-position of pyridazin-3-amine derivatives is a critical step:
Deaminative Chlorination: A recently developed method involves replacing amino groups on heteroaromatic rings with chlorine atoms using pyrylium salts in the presence of MgCl2 in acetonitrile at elevated temperatures (50–140 °C). This method allows selective chlorination without affecting other sensitive groups and can be applied in a one-step or two-step procedure depending on the substrate.
Use of Phosphorus Oxychloride: For related heterocyclic systems, treatment with phosphorus oxychloride (POCl3) in solvents such as acetonitrile or toluene facilitates chlorination and ring cyclization steps, though this is more common in quinoline-type systems.
Representative Experimental Conditions and Yields
Research Findings and Optimization Notes
Solvent and Temperature Effects: Solvent choice critically affects yield and purity. For example, acetone at room temperature is preferred for alkylation steps, while DMF at 80 °C enhances yields in some pyridazinone substitutions.
Reaction Time: Reaction times vary from minutes to hours depending on step and reagents. For example, alkylation reactions typically proceed at room temperature within hours, while hydrazine substitutions require reflux for complete conversion.
Side Reactions: O-methylation of hydroxy derivatives related to this scaffold can lead to cleavage of the imidazole moiety, indicating the need for careful control of methylation conditions to avoid decomposition.
Yield Improvements: Use of bromide halides instead of chlorides in alkylation steps generally improves reaction rates and yields due to better leaving group ability.
Summary Table of Key Preparation Steps for this compound
The preparation of this compound involves a multi-step synthetic approach centered on selective halogenation, amination, and side-chain introduction. The most effective methods start from dichloropyridazine derivatives, proceeding through selective amine substitution and acylation/reduction steps to install the 2-(4-methoxyphenyl)ethyl group. Recent advances in deaminative chlorination provide efficient routes to introduce the chlorine substituent selectively. Optimization of solvents, temperature, and halide leaving groups significantly influences yields and purity of the final product.
This synthesis strategy is supported by diverse research findings and experimental data from multiple peer-reviewed sources, ensuring a robust and reproducible preparation protocol for this compound.
Q & A
Q. What are the key synthetic routes for 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine, and how are reaction conditions optimized?
Synthesis typically involves nucleophilic substitution or coupling reactions. For pyridazine derivatives, a common approach is reacting 6-chloropyridazin-3-amine with a substituted ethylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Phosphorus oxychloride (POCl₃) may be used as a chlorinating agent in precursor steps . Optimization focuses on temperature control (0–10°C for exothermic steps), solvent selection (chloroform for solubility), and stoichiometric ratios to minimize byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield .
Q. What experimental techniques are used to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include unit cell dimensions (monoclinic P2/c space group, Å, Å, Å, ) and refinement metrics (, ) . Complementary techniques include:
- NMR : H/C spectra to verify substituent integration (e.g., methoxy protons at ~3.8 ppm, aromatic protons in pyridazine ring).
- HRMS : To confirm molecular weight () and isotopic patterns .
Q. How is the compound’s solubility and stability assessed in biological assays?
- Solubility : Tested in DMSO (primary solvent for in vitro studies) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.
- Stability : Incubate at 37°C in simulated physiological conditions (e.g., liver microsomes) and monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways or biological activity?
- Reaction Design : Quantum mechanical calculations (DFT) predict transition states and intermediates to identify energy barriers. For example, ICReDD’s approach combines reaction path searches with experimental feedback to optimize conditions (e.g., solvent, catalyst) .
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) evaluates interactions with targets like kinases or GPCRs. Focus on substituent effects (e.g., 4-methoxyphenyl’s electron-donating properties) on binding affinity .
Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives?
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers.
- Structural Reassessment : Re-examine crystallographic data (e.g., torsion angles in the ethyl linker) to correlate conformation with activity .
- Proteomic Profiling : Use affinity chromatography or thermal shift assays to confirm off-target interactions that may explain divergent results .
Q. How do substituents (e.g., chloro, methoxy) influence physicochemical and pharmacokinetic properties?
- LogP Calculations : Predict lipophilicity using software (ChemAxon) to assess blood-brain barrier permeability.
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., Cl) to reduce CYP450-mediated oxidation. Compare half-life () in hepatocyte assays with analogs like 6-fluoro-N-[2-(4-ethoxyphenyl)ethyl]pyridazin-3-amine .
Q. What advanced spectroscopic methods characterize dynamic molecular behavior in solution?
- NMR Relaxation Studies : Measure relaxation times to probe rotational diffusion and aggregation.
- 2D NOESY : Identify through-space interactions between the methoxyphenyl group and pyridazine ring, indicating preferred conformations .
Methodological Considerations
Q. Designing a SAR Study for Analog Synthesis
- Core Modifications : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl) to assess electronic effects.
- Linker Variations : Test ethyl vs. propyl chains to evaluate flexibility vs. rigidity.
- Assay Selection : Prioritize kinase panels (e.g., JAK2, EGFR) based on structural similarity to known inhibitors .
Q. Addressing Crystallographic Disorder in SC-XRD Analysis
- Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts.
- Refinement Tools : Apply SHELXL’s disorder modeling to resolve overlapping electron densities in flexible substituents (e.g., ethyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
